2-(Difluoromethyl)quinoline

Organic synthesis Fluorination methodology Process chemistry

2-(Difluoromethyl)quinoline (CAS 1075184-01-8) offers a unique CF₂H group acting as a lipophilic hydrogen-bond donor—a metabolically stable isostere for carbinol, thiol, and amide groups. This 2-position substitution pattern is distinct from CF₃ or other regioisomers, critical for kinase SAR studies and agrochemical R&D. Procure with precise positional integrity.

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
CAS No. 1075184-01-8
Cat. No. B1320769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)quinoline
CAS1075184-01-8
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(F)F
InChIInChI=1S/C10H7F2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H
InChIKeyZPSLQVUFNFDCGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)quinoline CAS 1075184-01-8: Quinoline Scaffold with 2-Position CF₂H Group


2-(Difluoromethyl)quinoline (CAS 1075184-01-8) is a fluorinated quinoline derivative bearing a difluoromethyl (CF₂H) substituent at the 2-position of the heterocyclic ring. With a molecular formula of C₁₀H₇F₂N and molecular weight of 179.17 g/mol, the compound appears as a yellow to yellow-brown solid with a melting point range of 80–84°C . The CF₂H group functions as a lipophilic hydrogen-bond donor, serving as a metabolically stable isostere for carbinol, thiol, hydroxamic acid, or amide groups—a property exploited in the design of pharmaceuticals and agrochemicals [1].

Why 2-(Difluoromethyl)quinoline Cannot Be Replaced by Trifluoromethyl or Non-Fluorinated Quinoline Analogs


Positional isomerism on the quinoline scaffold produces fundamentally distinct compounds with divergent physicochemical and biological profiles. The difluoromethyl (CF₂H) group at the 2-position is not interchangeable with a trifluoromethyl (CF₃) group at the same position or a difluoromethyl group at other ring positions (e.g., 3-, 4-, 6-, 7-, or 8-). The CF₂H group retains a C–H bond absent in CF₃, enabling hydrogen-bond donor capacity while maintaining enhanced lipophilicity relative to non-fluorinated analogs [1]. Furthermore, the 2-position substitution pattern imposes steric and electronic constraints distinct from 3-, 4-, 6-, 7-, or 8-substituted regioisomers, directly affecting target binding geometry and metabolic stability [2]. The evidence below quantifies these differential properties and establishes why procurement specifications must explicitly designate the 2-(difluoromethyl)quinoline structure.

2-(Difluoromethyl)quinoline Evidence Guide: Quantitative Differentiation from Analogs


Metal-Free Cascade Synthesis: Quantitative Comparison of Synthetic Routes for 2-(Difluoromethyl)quinoline

A DBU-promoted cascade Michael addition/cyclization between 2-aminobenzonitriles and methyl 4,4-difluorobut-2-ynoate produces 2-difluoromethylated quinolines under metal-free conditions [1]. This method contrasts with an earlier report by Frenette and coworkers that achieved only a 26% yield of 2-difluoromethylated quinoline [2].

Organic synthesis Fluorination methodology Process chemistry

Hydrogen-Bond Donor Capacity: Functional Distinction from CF₃-Containing Quinolines

The difluoromethyl (CF₂H) group retains a weakly acidic C–H bond (pKa ~28–35), enabling it to function as a lipophilic hydrogen-bond donor [1]. In contrast, the trifluoromethyl (CF₃) group lacks any hydrogen-bond donor capacity. Experimental and computational studies demonstrate that CF₂H can engage in C–H···O and C–H···N hydrogen bonds with protein active sites, whereas CF₃ cannot participate in such directional interactions [2].

Medicinal chemistry Bioisostere design Molecular recognition

Positional Isomerism: 2-Substitution vs. 7-Substitution Determines Synthetic Utility

7-(Difluoromethyl)quinoline (CAS 1261728-71-5) is a key intermediate in synthesizing GNE-781, a potent and selective bromodomain inhibitor of CBP/P300 with applications in oncology . The 2-substituted isomer (target compound) has been reported to exhibit potent inhibition against the kinase domain of HIV and inhibits growth factor-induced phosphorylation in cells . This target differentiation—CBP/p300 bromodomain inhibition for the 7-isomer vs. kinase domain inhibition for the 2-isomer—demonstrates that substitution position dictates biological target class.

Kinase inhibitors Bromodomain inhibitors Epigenetic drug discovery

Lipophilicity Modulation: LogP and LogD Values for Pharmacokinetic Optimization

Calculated physicochemical properties for 2-(difluoromethyl)quinoline include LogP = 2.68 and LogD (pH 7.4) = 2.68 [1]. These values place the compound within the optimal lipophilicity range (LogD 1–3) for oral drug candidates [2]. The CF₂H group enhances metabolic stability compared to non-fluorinated quinoline analogs while maintaining favorable drug-likeness parameters (Lipinski's Rule of Five: true; TPSA: 12.89 Ų; H-bond acceptors: 3; H-bond donors: 0; rotatable bonds: 1) [1].

ADME Drug-likeness Lipophilicity

Optimal Procurement Scenarios for 2-(Difluoromethyl)quinoline CAS 1075184-01-8


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Procure this compound for structure-activity relationship (SAR) studies targeting kinase domains. The 2-(difluoromethyl)quinoline scaffold has demonstrated inhibition against HIV kinase domain and growth factor-induced phosphorylation [1]. The CF₂H group provides lipophilic hydrogen-bond donor capacity unavailable with CF₃ analogs [2], enabling exploration of binding interactions not accessible to trifluoromethylated quinolines.

Process Chemistry: Metal-Free Synthetic Route Development

Utilize the DBU-promoted cascade Michael addition/cyclization methodology for metal-free preparation of 2-difluoromethylated quinoline derivatives [1]. This route eliminates transition metal contamination risks for pharmaceutical intermediates and achieves yields superior to earlier reported methods (26% yield baseline) [2], making it suitable for scale-up considerations in preclinical candidate preparation.

Agrochemical Research: Fluorinated Building Block for Crop Protection Agents

Employ 2-(difluoromethyl)quinoline as a synthetic intermediate for developing pesticides and fungicides [1]. The antimicrobial and antifungal properties of quinoline derivatives bearing the difluoromethyl group support exploration of this scaffold in crop protection applications, with the 2-position CF₂H group contributing to metabolic stability and bioavailability [2].

Bioisostere-Driven Drug Design: Carbinol/Amide Replacement Studies

Incorporate 2-(difluoromethyl)quinoline into bioisostere replacement strategies. The CF₂H group acts as a metabolically stable isostere for carbinol, thiol, hydroxamic acid, or amide functionalities [1]. Its capacity to function as a lipophilic hydrogen-bond donor while modulating LogP (~2.68) [2] makes it a strategic replacement for improving pharmacokinetic properties without sacrificing key hydrogen-bonding interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.